(2S,3R)-3-(tert-butoxy)-1-[(tert-butoxy)carbonyl]azetidine-2-carboxylic acid (2S,3R)-3-(tert-butoxy)-1-[(tert-butoxy)carbonyl]azetidine-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18236066
InChI: InChI=1S/C13H23NO5/c1-12(2,3)18-8-7-14(9(8)10(15)16)11(17)19-13(4,5)6/h8-9H,7H2,1-6H3,(H,15,16)/t8-,9+/m1/s1
SMILES:
Molecular Formula: C13H23NO5
Molecular Weight: 273.33 g/mol

(2S,3R)-3-(tert-butoxy)-1-[(tert-butoxy)carbonyl]azetidine-2-carboxylic acid

CAS No.:

Cat. No.: VC18236066

Molecular Formula: C13H23NO5

Molecular Weight: 273.33 g/mol

* For research use only. Not for human or veterinary use.

(2S,3R)-3-(tert-butoxy)-1-[(tert-butoxy)carbonyl]azetidine-2-carboxylic acid -

Specification

Molecular Formula C13H23NO5
Molecular Weight 273.33 g/mol
IUPAC Name (2S,3R)-3-[(2-methylpropan-2-yl)oxy]-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-2-carboxylic acid
Standard InChI InChI=1S/C13H23NO5/c1-12(2,3)18-8-7-14(9(8)10(15)16)11(17)19-13(4,5)6/h8-9H,7H2,1-6H3,(H,15,16)/t8-,9+/m1/s1
Standard InChI Key YKLNULGKYIWMBK-BDAKNGLRSA-N
Isomeric SMILES CC(C)(C)O[C@@H]1CN([C@@H]1C(=O)O)C(=O)OC(C)(C)C
Canonical SMILES CC(C)(C)OC1CN(C1C(=O)O)C(=O)OC(C)(C)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, (2S,3R)-3-(tert-butoxy)-1-[(tert-butoxy)carbonyl]azetidine-2-carboxylic acid, reflects its stereochemical configuration at the 2nd and 3rd positions of the azetidine ring. The tert-butoxy group at position 3 and the tert-butoxycarbonyl (Boc) group at position 1 act as protective moieties, while the carboxylic acid at position 2 enhances solubility and reactivity. The stereochemistry is critical for interactions in biological systems and asymmetric synthesis .

Physical and Chemical Properties

PropertyValue
Molecular FormulaC13H25NO5\text{C}_{13}\text{H}_{25}\text{NO}_5
Molecular Weight275.34 g/mol
Purity≥95%
Storage Conditions4°C, dry environment
SolubilitySoluble in polar aprotic solvents (e.g., DMF, DMSO)

The Boc groups impart steric bulk, reducing crystallization tendencies and enhancing stability during synthetic procedures. The carboxylic acid group enables salt formation, facilitating purification .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis involves three key steps:

  • Azetidine Ring Formation: Cyclization of β-amino alcohols via intramolecular nucleophilic substitution, often catalyzed by bases such as potassium carbonate.

  • Protective Group Installation: Sequential introduction of tert-butoxy and Boc groups using tert-butyl chloroformate under anhydrous conditions.

  • Carboxylic Acid Functionalization: Oxidation of a primary alcohol intermediate using Jones reagent (CrO3/H2SO4\text{CrO}_3/\text{H}_2\text{SO}_4) or potassium permanganate (KMnO4\text{KMnO}_4) .

A representative reaction pathway is illustrated below:

β-amino alcoholBaseCyclizationAzetidine intermediatetert-Butyl chloroformateProtectionProtected azetidineOxidationKMnO4Target compound\text{β-amino alcohol} \xrightarrow[\text{Base}]{\text{Cyclization}} \text{Azetidine intermediate} \xrightarrow[\text{tert-Butyl chloroformate}]{\text{Protection}} \text{Protected azetidine} \xrightarrow[\text{Oxidation}]{\text{KMnO}_4} \text{Target compound}

Industrial Optimization

Large-scale production employs continuous flow reactors to enhance yield (typically >80%) and reduce waste. Automated systems control reaction parameters (temperature, pH) to minimize epimerization, preserving stereochemical integrity. Green chemistry principles are prioritized, with solvent recovery systems reducing environmental impact .

Reactivity and Functionalization

Key Reaction Pathways

  • Oxidation: The carboxylic acid can be further oxidized to α-keto acids using strong oxidizing agents, though over-oxidation risks ring degradation.

  • Reduction: Lithium aluminum hydride (LiAlH4\text{LiAlH}_4) reduces the carboxylic acid to a primary alcohol, yielding (2S,3R)-3-(tert-butoxy)-1-[(tert-butoxy)carbonyl]azetidine-2-methanol.

  • Nucleophilic Substitution: The Boc group is selectively removed with trifluoroacetic acid (TFA\text{TFA}), exposing the secondary amine for further derivatization .

Stability Considerations

The compound is stable under inert atmospheres but prone to hydrolysis in acidic or basic conditions. Storage at 4°C in amber vials prevents photodegradation.

Applications in Drug Development

Peptidomimetics

The rigid azetidine scaffold mimics proline residues in peptides, enabling the design of protease-resistant analogs. For example, substituting proline with this compound in angiotensin-converting enzyme (ACE) inhibitors improves metabolic stability .

PROTAC Molecules

The carboxylic acid serves as a linker in proteolysis-targeting chimeras (PROTACs), connecting E3 ligase ligands to target protein binders. This application exploits the compound’s biocompatibility and synthetic versatility.

Comparison with Structural Analogs

CompoundMolecular FormulaKey DifferencesBiological Activity
(2S,3S)-1-Boc-3-methylazetidine-2-carboxylic acidC10H17NO4\text{C}_{10}\text{H}_{17}\text{NO}_4Methyl substitution at C3; cis stereochemistryWeak NMDA receptor agonist (EC50=720μM\text{EC}_{50} = 720 \mu\text{M})
D-trans-Azetidine-2,3-dicarboxylic acidC5H7NO4\text{C}_5\text{H}_7\text{NO}_4Dicarboxylic structure; trans configurationSelective NMDA receptor activation (EC50=50μM\text{EC}_{50} = 50 \mu\text{M})

The tert-butoxy groups in the target compound enhance lipophilicity, improving blood-brain barrier penetration relative to simpler analogs .

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